
m-PEG24-Mal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG24-Mal typically involves the activation of a PEG chain with a maleimide group. The process begins with the preparation of a PEG chain, which is then reacted with maleic anhydride to introduce the maleimide functionality. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as chromatography and crystallization to remove any impurities .
化学反応の分析
Types of Reactions
m-PEG24-Mal primarily undergoes substitution reactions, where the maleimide group reacts with sulfhydryl groups on proteins or other biomolecules. This reaction forms a stable thioether bond, which is irreversible and highly specific .
Common Reagents and Conditions
The reaction between this compound and sulfhydryl groups typically occurs at a pH range of 6.5-7.5. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and reducing agents like dithiothreitol (DTT) to maintain the sulfhydryl groups in their reduced form .
Major Products
The major product formed from the reaction of this compound with sulfhydryl groups is a PEGylated biomolecule with a stable thioether bond. This modification enhances the stability, solubility, and bioavailability of the biomolecule .
科学的研究の応用
Protein PEGylation
Overview:
Protein PEGylation involves the covalent attachment of polyethylene glycol (PEG) chains to proteins, which can significantly enhance their pharmacokinetic properties.
Benefits:
- Increased Stability: PEGylation protects proteins from proteolytic degradation.
- Improved Solubility: Enhances solubility in aqueous environments.
- Extended Half-life: Reduces renal clearance, leading to prolonged circulation time in the bloodstream.
Case Studies:
Several studies have demonstrated the successful PEGylation of therapeutic proteins using m-PEG24-Mal. For instance, a study reported that PEGylated enzymes exhibited enhanced stability and activity compared to their non-PEGylated counterparts .
Drug Delivery Systems
Overview:
this compound is utilized to improve the delivery of therapeutic agents by enhancing their solubility and stability.
Applications:
- Nanoparticle Formulations: Incorporating this compound in nanoparticle formulations can improve drug loading efficiency and release profiles.
- Targeted Delivery: The maleimide group allows for specific conjugation to targeting ligands or antibodies, facilitating targeted drug delivery to specific cells or tissues.
Case Studies:
Research has shown that drugs conjugated with this compound demonstrated improved bioavailability and reduced side effects in various animal models .
Bioconjugation
Overview:
Bioconjugation refers to the process of linking biomolecules (like proteins or nucleic acids) to other molecules for various applications, including diagnostics and therapeutics.
Mechanism:
The maleimide group in this compound reacts specifically with sulfhydryl groups on proteins, forming stable thioether bonds. This specificity is crucial for creating targeted therapeutics.
Applications:
- Antibody Drug Conjugates (ADCs): this compound is commonly used to link cytotoxic drugs to antibodies for targeted cancer therapy.
- Enzyme Conjugates: Enhances the stability and activity of enzymes used in therapeutic applications.
PROTAC Technology
Overview:
this compound serves as a linker in PROTAC (PROteolysis TArgeting Chimera) technology, which uses the ubiquitin-proteasome system to selectively degrade target proteins.
Functionality:
In PROTACs, one ligand binds to the target protein while another binds to an E3 ubiquitin ligase; this compound acts as a flexible linker between these two components.
Case Studies:
Recent research highlighted that PROTACs utilizing this compound exhibited enhanced degradation efficiency of target proteins compared to traditional small-molecule inhibitors .
作用機序
The mechanism of action of m-PEG24-Mal involves the formation of a covalent bond between the maleimide group and the sulfhydryl group on a target biomolecule. This reaction results in the formation of a stable thioether bond, which enhances the stability and solubility of the modified biomolecule. The PEG chain provides additional benefits, such as reduced immunogenicity and increased bioavailability .
類似化合物との比較
m-PEG24-Mal is unique due to its specific PEG chain length and maleimide functionality. Similar compounds include:
m-PEG12-Mal: This compound has a shorter PEG chain with 12 ethylene glycol units, offering different solubility and stability properties
m-PEG-NHS: This compound contains an N-hydroxysuccinimide (NHS) ester group instead of a maleimide group, which reacts with amine groups on biomolecules
m-PEG-SH: This compound has a sulfhydryl group at the end of the PEG chain, allowing it to react with maleimide or other thiol-reactive groups
This compound stands out due to its optimal PEG chain length and the stability of the thioether bond formed during the reaction, making it highly suitable for various bioconjugation and PEGylation applications .
生物活性
The compound m-PEG24-Mal (maleimide-terminated polyethylene glycol) is a specialized linker used primarily in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed for targeted protein degradation. This article explores the biological activity of this compound, its applications, and relevant research findings.
Chemical Structure and Properties
This compound features a maleimide group that allows for selective conjugation to thiol-containing molecules, such as proteins and peptides. The structure can be summarized as follows:
- Molecular Formula : C50H100O26
- Molecular Weight : 1117.31 g/mol
- Functionality : Acts as a flexible spacer in PROTACs, optimizing the distance between target proteins and E3 ubiquitin ligases.
Table 1: Structural Features of this compound
Property | Value |
---|---|
Molecular Weight | 1117.31 g/mol |
Maleimide Group | Present |
PEG Chain Length | 24 units |
This compound is integral to PROTAC technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. The maleimide group facilitates a covalent bond with thiol groups found in cysteine residues of proteins, enabling targeted degradation pathways. This specificity is crucial for modulating various biological processes, particularly in cancer therapy.
Case Studies and Research Findings
- Application in Cancer Therapy :
- In Vitro Efficacy :
- Hydrogel Applications :
Table 2: Summary of Research Findings
Study Focus | Key Findings |
---|---|
Cancer Therapy | Effective degradation of oncogenic proteins |
In Vitro Cell Line Studies | Reduced cell proliferation in treated cells |
Hydrogel Development | Enhanced ECM mimicry for drug testing applications |
特性
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H106N2O27/c1-62-8-9-64-12-13-66-16-17-68-20-21-70-24-25-72-28-29-74-32-33-76-36-37-78-40-41-80-44-45-82-48-49-84-52-53-85-51-50-83-47-46-81-43-42-79-39-38-77-35-34-75-31-30-73-27-26-71-23-22-69-19-18-67-15-14-65-11-10-63-7-5-57-54(59)4-6-58-55(60)2-3-56(58)61/h2-3H,4-53H2,1H3,(H,57,59) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQWFNZIEAPTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H106N2O27 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。